2-Mercaptobenzoyl chloride

Overview

Description

2-Mercaptobenzoyl chloride is a chemical compound with the molecular formula C7H5ClOS . It is used in various chemical reactions and has been characterized by its melting and boiling points .

Synthesis Analysis

The synthesis of compounds similar to this compound has been reported in the literature. For instance, the synthesis of (2R,4R)-2-alkyl-3-(2-mercaptobenzoyl)thiazolidine-4-carboxylic acids was developed based on natural amino acid L-cysteine, commercially available aliphatic aldehydes, 2-acetylsulfanylbenzoyl chloride, and 2,2′-disulfandiyldibenzoyl dichloride .Chemical Reactions Analysis

The tautomeric thiol–thione equilibrium of mercapto-azoles, which includes compounds like this compound, has been attracting great experimental and theoretical interests due to their inherent significance for their chemical and biochemical applications . Tautomerization influences the reactivity of the mercapto-azoles, as it has been demonstrated for polymerization processes and for substitution reactions .Physical and Chemical Properties Analysis

This compound has a molecular weight of 172.63. Its predicted properties include a melting point of 46-48 °C, a boiling point of 262.7±23.0 °C, and a density of 1.343±0.06 g/cm3 .Scientific Research Applications

Corrosion Inhibition

2-Mercaptobenzoxazole, a derivative of 2-Mercaptobenzoyl chloride, has been extensively studied for its corrosion inhibition properties. Research shows its effectiveness in protecting copper and brass in chloride solutions. Studies using electrochemical impedance spectroscopy, potentiodynamic curves, 3D-profilometry, and X-ray photoelectron spectroscopy have confirmed that such compounds act as mixed-type inhibitors, reducing the corrosion rate significantly (Finšgar & Merl, 2014), (Finšgar, 2021).

Metal Ion Sorption

Functional polymers containing ligands derived from this compound have been developed for the removal of Ag(I) ions from synthetic and real chloride solutions. These polymers exhibit high selectivity and efficiency, especially for silver ions, without significant sorption of other metal ions like Co(II), Ni(II), and Zn(II) (Pilśniak-Rabiega & Wolska, 2020).

Synthesis of Organic Compounds

This compound derivatives are used in the synthesis of various organic compounds. For instance, 2-mercaptobenzoxazole has been utilized in the preparation of corrosion inhibitors, 2-aryl substituted benzothiazole derivatives with antioxidant activity, and as part of the modified Julia olefination reaction in the synthesis of phenanthrene derivatives (Zahra et al., 2003), (Likhar et al., 2015), (Nagata et al., 2014).

Antimicrobial Properties

2-Mercaptobenzothiazole, a related compound, shows promise as an environmentally friendly biocide with potential applications in antifouling and anticorrosion coatings. Its ability to inhibit the growth of bacteria makes it a valuable compound for such applications (Kuznetsova et al., 2017).

Chemical Analysis and Speciation

2-Mercaptobenzimidazole, another derivative, has been used in water sample analysis for the preconcentration and speciation of iron(II) and iron(III) ions. This method demonstrated high accuracy, good precision, and potential for automation in environmental monitoring (Bagheri et al., 2000).

Future Directions

Research on compounds similar to 2-Mercaptobenzoyl chloride continues to be a topic of interest. For instance, modern trends in the chemistry of 2-amino and 2-mercapto substituted benzothiazoles have been reviewed, covering the literature since 2015 . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles .

Mechanism of Action

Target of Action

2-Mercaptobenzoyl chloride is a bioactive compound that interacts with several enzymes. It is reported to be a potent mechanism-based inhibitor of enzymes like acyl coenzyme A cholesterol acyltransferase and monoamine oxidase . These enzymes play crucial roles in various biological processes, including lipid metabolism and neurotransmitter degradation, respectively.

Mode of Action

The compound’s interaction with its targets involves the formation of a covalent bond, which inhibits the activity of the enzyme. This inhibition can lead to changes in the metabolic pathways regulated by these enzymes .

Biochemical Pathways

The inhibition of acyl coenzyme A cholesterol acyltransferase can affect the cholesterol metabolism pathway, potentially leading to decreased cholesterol synthesis. Similarly, the inhibition of monoamine oxidase can impact the degradation of neurotransmitters, affecting neural signaling .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific enzymes it inhibits. For instance, inhibition of acyl coenzyme A cholesterol acyltransferase could lead to altered lipid profiles in cells, while inhibition of monoamine oxidase could affect neurotransmitter levels .

Biochemical Analysis

Biochemical Properties

It has been used in the synthesis of other compounds, indicating that it may interact with various enzymes, proteins, and other biomolecules

Molecular Mechanism

The molecular mechanism of action of 2-Mercaptobenzoyl chloride is not well-defined. It is known to participate in chemical reactions, but the specifics of its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are still being studied .

Dosage Effects in Animal Models

There is currently limited information available on the effects of varying dosages of this compound in animal models . Future studies could explore threshold effects, as well as any toxic or adverse effects at high doses.

Properties

IUPAC Name |

2-sulfanylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClOS/c8-7(9)5-3-1-2-4-6(5)10/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPBBURGBZGXNAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)Cl)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

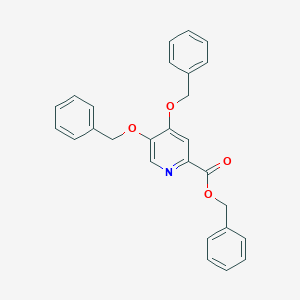

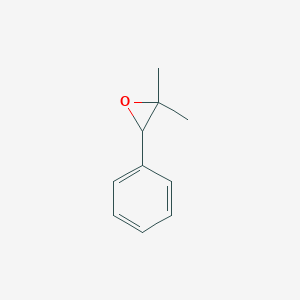

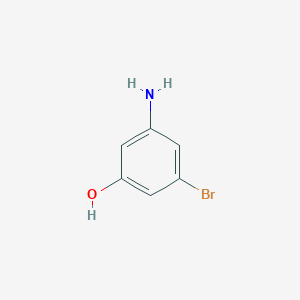

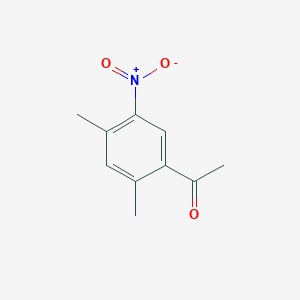

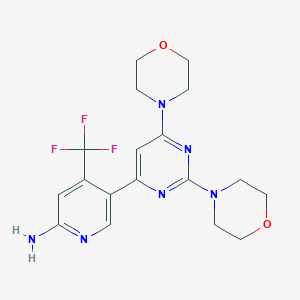

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of studying 2,2′-Trisulfanediyldibenzoyl Chloride in relation to 2-Mercaptobenzoyl chloride?

A1: The formation of 2,2′-Trisulfanediyldibenzoyl Chloride as a byproduct, even if in low yield, during the synthesis of this compound from thiosalicylic acid and thionyl chloride provides insights into the reaction mechanism []. By understanding the conditions that lead to this byproduct, chemists can potentially optimize the reaction conditions to favor the formation of the desired major product, this compound.

Q2: What kind of structural information about 2,2′-Trisulfanediyldibenzoyl Chloride does the research provide?

A2: The research confirms the molecular structure of 2,2′-Trisulfanediyldibenzoyl Chloride using X-ray crystallography []. This technique allows researchers to determine the precise three-dimensional arrangement of atoms in the molecule, including bond lengths and angles. The study found that the acid chloride groups in the molecule are oriented to allow for an attractive non-bonding interaction between an oxygen and a sulfur atom.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide](/img/structure/B177697.png)

![2,3,4,5-Tetrahydro-N,N-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-1-benzazepin-5-amine](/img/structure/B177704.png)

![2-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B177728.png)